molecular formula C16H24Si2 B3045158 Silane, 1,4-naphthalenediylbis(trimethyl- CAS No. 1024-47-1

Silane, 1,4-naphthalenediylbis(trimethyl-

Cat. No.: B3045158
CAS No.: 1024-47-1
M. Wt: 272.53 g/mol
InChI Key: HAHFMUUKMOXSTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 1,4-naphthalenediylbis(trimethyl-) typically involves the reaction of 1,4-dibromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of Silane, 1,4-naphthalenediylbis(trimethyl-) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

Silane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, 1,4-naphthalenediylbis(trimethyl-) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic tools.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, 1,4-naphthalenediylbis(trimethyl-) involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trimethylsilyl groups enhance the compound’s stability and reactivity by providing steric protection and electronic effects. The naphthalene ring serves as a rigid backbone, facilitating specific interactions with molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 1,4-bis(trimethylsilyl)
  • Diphenylsilane
  • Triphenylsilane

Uniqueness

Silane, 1,4-naphthalenediylbis(trimethyl-) is unique due to its dual trimethylsilyl substitution on the naphthalene ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature enhances its reactivity and stability, making it a valuable compound in various chemical applications .

Properties

IUPAC Name

trimethyl-(4-trimethylsilylnaphthalen-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHFMUUKMOXSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145040
Record name Silane, 1,4-naphthalenediylbis(trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-47-1
Record name Silane, 1,4-naphthalenediylbis(trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,4-naphthalenediylbis(trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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